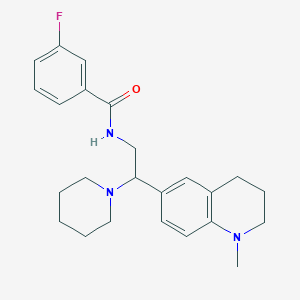
3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic compound that may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s structure includes a fluorinated benzamide moiety, a tetrahydroquinoline ring, and a piperidine ring, which may contribute to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a piperidine moiety.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Amide Bond Formation: The final step involves coupling the fluorinated benzoyl chloride with the amine group of the tetrahydroquinoline-piperidine intermediate to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
科学研究应用
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving fluorinated compounds.
Medicine: Potential use as a pharmaceutical agent due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The fluorine atom may enhance binding affinity or selectivity due to its electronegativity and ability to form hydrogen bonds.
相似化合物的比较
Similar compounds include other fluorinated benzamides and tetrahydroquinoline derivatives. Compared to these, 3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide may offer unique properties such as enhanced stability, binding affinity, or selectivity due to its specific structural features.
List of Similar Compounds
- 3-fluoro-N-(2-(1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
- 3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
- 3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
生物活性
3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies showcasing its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is C23H28FN3O, with a molecular weight of 381.5 g/mol. The compound features a piperidine ring and a tetrahydroquinoline moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H28FN3O |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 922112-76-3 |
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects including:
- Dopamine Receptor Modulation : Compounds related to tetrahydroquinolines have been shown to selectively bind to dopamine receptors, particularly the D4 receptor, influencing cognitive functions and behavior .
- Anthelmintic Activity : Preliminary studies have indicated that certain derivatives may possess anthelmintic properties, suggesting potential applications in treating parasitic infections .
- Cytotoxicity and Antimicrobial Activity : Some derivatives of piperidine and tetrahydroquinoline have demonstrated cytotoxic effects against cancer cell lines and antimicrobial properties against various pathogens .
The biological activity of this compound may involve:
- Receptor Binding : Interaction with neurotransmitter receptors (e.g., dopamine receptors) can modulate neuronal activity and influence behavioral outcomes.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism .
Study on Anthelmintic Activity
A screening of a library of compounds identified several with significant anthelmintic activity using Caenorhabditis elegans as a model organism. The study highlighted the potential for derivatives of tetrahydroquinoline to serve as effective anthelmintics .
Dopamine D4 Receptor Agonists
Research focused on D4 receptor-selective compounds revealed that analogs could enhance cognitive performance in animal models. These findings suggest that modifications to the tetrahydroquinoline structure can yield potent D4 receptor agonists with therapeutic potential in cognitive disorders .
属性
IUPAC Name |
3-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O/c1-27-12-6-8-18-15-19(10-11-22(18)27)23(28-13-3-2-4-14-28)17-26-24(29)20-7-5-9-21(25)16-20/h5,7,9-11,15-16,23H,2-4,6,8,12-14,17H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHZZQJHNYTHNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














